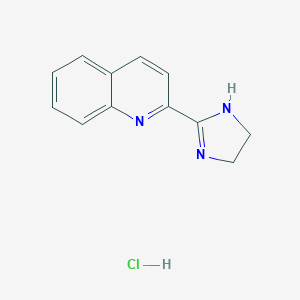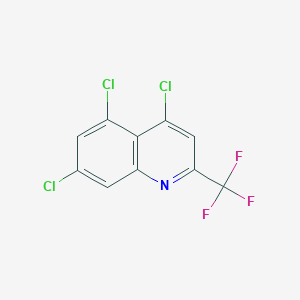
4,5,7-Trichloro-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
4,5,7-Trichloro-2-(trifluoromethyl)quinoline is a compound with significant chemical interest due to its structural complexity and potential for a variety of applications. This compound is part of the quinoline family, which are heterocyclic aromatic organic compounds with wide-ranging applications in medicinal chemistry, organic synthesis, and material science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that can include catalyzed cascade reactions, intramolecular cyclizations, and multi-component reactions. For instance, the TBAB-catalyzed cascade reaction allows for the synthesis of 1-trifluoromethyl-3-alkylidene-1,3-dihydrofuro[3,4-b]quinolines from o-arylalkynylquinoline aldehydes, showcasing the flexibility in synthesizing fluorinated quinoline derivatives (Mishra et al., 2017). Similarly, intramolecular Friedel–Crafts reaction has been utilized for generating 4-amino-2-(trifluoromethyl)quinolines from malononitrile derivatives, indicating a versatile approach to construct quinoline cores with trifluoromethyl groups (Rahmani & Darehkordi, 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by X-ray diffraction techniques and theoretical calculations. Studies have shown that these compounds can exhibit complex hydrogen bonding and π-π interactions, which contribute to their stability and reactivity. The analysis of crystal structures and Hirshfeld surface calculations reveal the importance of non-covalent interactions in the solid-state assembly of these molecules (Ghosh et al., 2020).
Applications De Recherche Scientifique
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, such as 4,5,7-Trichloro-2-(trifluoromethyl)quinoline, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives involve various methods. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Fluorinated Quinolines
Summary of the Application
4. Liquid Crystals
Summary of the Application
Fluorinated quinolines, including 4,5,7-Trichloro-2-(trifluoromethyl)quinoline, have found application as components for liquid crystals . Liquid crystals are used in a wide range of applications, from LCD screens to thermometers and mood rings .
Methods of Application or Experimental Procedures
The synthesis of fluorinated quinolines for use in liquid crystals involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Results or Outcomes
The use of fluorinated quinolines in liquid crystals has led to the development of more efficient and reliable liquid crystal displays .
5. Cyanine Dyes
Summary of the Application
Cyanine dyes based on quinolines, including 4,5,7-Trichloro-2-(trifluoromethyl)quinoline, make a considerable share in commercial production . These dyes are used in a variety of applications, including photography, printing, and biological staining .
Methods of Application or Experimental Procedures
The synthesis of cyanine dyes involves various methods, including the use of fluorinated quinolines as starting materials .
Results or Outcomes
The use of fluorinated quinolines in the synthesis of cyanine dyes has led to the development of dyes with unique properties, such as enhanced stability and brightness .
Propriétés
IUPAC Name |
4,5,7-trichloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl3F3N/c11-4-1-5(12)9-6(13)3-8(10(14,15)16)17-7(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFUUVXYSQLASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C=C2Cl)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380279 | |
| Record name | 4,5,7-trichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-Trichloro-2-(trifluoromethyl)quinoline | |
CAS RN |
175203-41-5 | |
| Record name | 4,5,7-Trichloro-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,7-trichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



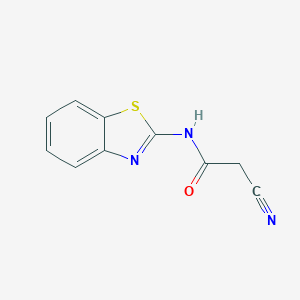
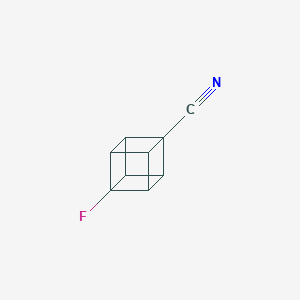

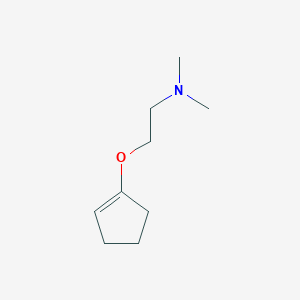
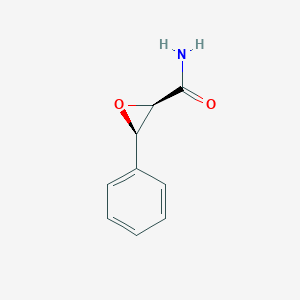
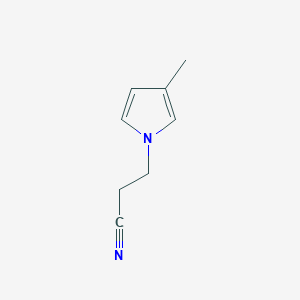
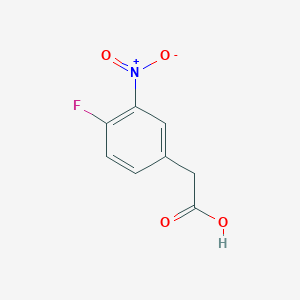


![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)
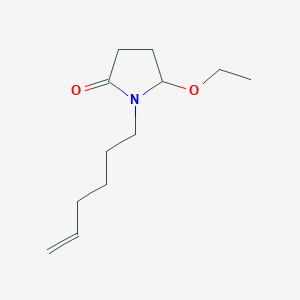

![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
